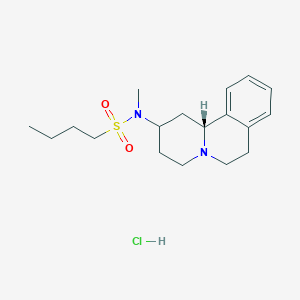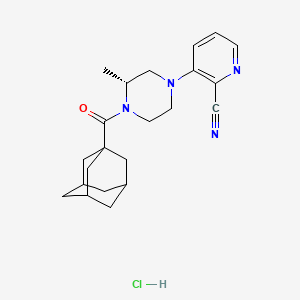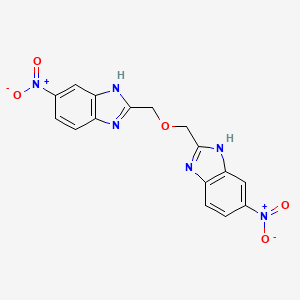
1-Butanesulfonamide, N-(1,3,4,6,7,11b-hexahydro-2H-benzo(a)quinolizin-2-yl)-N-methyl-, monohydrochloride, trans-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Wy 26703 is an alpha 2-adrenoreceptor blocking agent that is more selective than yohimbine for postjunctional and central alpha 2-adrenoreceptors as compared with alpha 1-adrenoreceptors.
Aplicaciones Científicas De Investigación
Alpha-2 Adrenoceptor Antagonist Activity
A series of disulfonamidobenzo[a]quinolizines, including variants of 1-Butanesulfonamide, have been synthesized and evaluated for their alpha-2 and alpha-1 adrenoceptor antagonist activities. These compounds demonstrated significant selectivity in favor of alpha-2 over alpha-1 adrenoceptor blockade, indicating their potential in pharmacological applications related to these receptors (Ward et al., 1989).
Antineoplastic and Anticonvulsant Screening
Some derivatives of 1-Butanesulfonamide have been prepared and submitted for antineoplastic and anticonvulsant screening. The focus of this research was to explore the potential therapeutic applications of these compounds in cancer treatment and seizure management (Popp & Watts, 1978).
Antimalarial and COVID-19 Drug Potential
A study investigated the reactivity of N-(phenylsulfonyl)acetamide derivatives, related to 1-Butanesulfonamide, for their potential as antimalarial agents. These compounds were also evaluated for their potential as COVID-19 drugs, with molecular docking studies suggesting their effectiveness against key proteins in the SARS-CoV-2 virus (Fahim & Ismael, 2021).
Cardiac Electrophysiological Activity
N-substituted imidazolylbenzamides or benzene-sulfonamides, structurally related to 1-Butanesulfonamide, were synthesized and showed promising cardiac electrophysiological activity. These compounds exhibited potential as selective class III agents, which could be significant in treating arrhythmias (Morgan et al., 1990).
Novel Synthetic Methods
There has been research into novel methods for synthesizing compounds structurally related to 1-Butanesulfonamide. This includes the exploration of different synthetic routes and chemical reactions, broadening the possibilities for creating diverse derivatives and exploring their potential applications (Lenihan & Shechter, 1999).
Propiedades
Número CAS |
82059-49-2 |
|---|---|
Nombre del producto |
1-Butanesulfonamide, N-(1,3,4,6,7,11b-hexahydro-2H-benzo(a)quinolizin-2-yl)-N-methyl-, monohydrochloride, trans- |
Fórmula molecular |
C18H29ClN2O2S |
Peso molecular |
372.952 |
Nombre IUPAC |
N-[(11bR)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]-N-methylbutane-1-sulfonamide;hydrochloride |
InChI |
InChI=1S/C18H28N2O2S.ClH/c1-3-4-13-23(21,22)19(2)16-10-12-20-11-9-15-7-5-6-8-17(15)18(20)14-16;/h5-8,16,18H,3-4,9-14H2,1-2H3;1H/t16?,18-;/m1./s1 |
Clave InChI |
NLRPZMYPHMONBW-KWNHMLIUSA-N |
SMILES |
CCCCS(=O)(N(C1CCN2CCC3=CC=CC=C3[C@@]2([H])C1)C)=O.[H]Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Wy 26703; Wy26703; Wy-26703 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Cyclopropyl-N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide](/img/structure/B611754.png)

![5-Amino-3,4-dimethyl-N-[[4-[(trifluoromethyl)sulfonyl]phenyl]methyl]thieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B611758.png)
![5-Amino-N-(3-fluoro-4-methoxybenzyl)-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B611759.png)

![N,N-Diethyl-5-[2-(3-fluorophenyl)ethynyl]pyridine-2-carboxamide](/img/structure/B611761.png)
![3-chloro-N-[3-chloro-4-(4-chloro-1,3-dioxoisoindol-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B611762.png)
![N-[3-chloro-4-(4-fluoro-1,3-dioxoisoindol-2-yl)phenyl]-3-methylfuran-2-carboxamide](/img/structure/B611763.png)
![(R)-4-(4-(1H-Pyrazol-1-yl)benzyl)-N-((1S,2S)-2-hydroxycyclohexyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxamide](/img/structure/B611764.png)
![(2-(3,4-dimethylphenyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(pyrazin-2-yl)methanone](/img/structure/B611766.png)

![3-(2,3-Difluoro-4-methoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B611773.png)